Benzyl methyl(3-oxopropyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-methyl-N-(3-oxopropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(8-5-9-14)12(15)16-10-11-6-3-2-4-7-11/h2-4,6-7,9H,5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDHGXFBSTYSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC=O)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Methyl(3-oxopropyl)amine acts as the nucleophile, attacking the carbonyl carbon of CbzCl. A base, such as triethylamine or diisopropylamine, neutralizes HCl byproduct, driving the reaction to completion. The reaction typically proceeds in dichloromethane or tetrahydrofuran at 0–25°C, yielding the carbamate within 2–4 hours.
Example Procedure:
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Dissolve methyl(3-oxopropyl)amine (1.0 equiv) in anhydrous dichloromethane.
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Add triethylamine (1.2 equiv) under nitrogen atmosphere.
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Slowly add benzyl chloroformate (1.1 equiv) at 0°C.
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Stir at room temperature for 3 hours.
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Quench with water, extract with ethyl acetate, and purify via column chromatography.
Stepwise Synthesis via Hydroxypropyl Intermediate
For laboratories lacking methyl(3-oxopropyl)amine, a two-step strategy involving oxidation of a hydroxypropyl precursor is viable.
Carbamate Formation with 3-Aminopropanol
3-Aminopropanol is first converted to methyl(3-hydroxypropyl)carbamate using methyl chloroformate. The hydroxyl group is then oxidized to a ketone.
Step 1: Methyl Carbamate Formation
3-Aminopropanol reacts with methyl chloroformate in the presence of a base (e.g., NaOH):
.
Step 2: Oxidation to 3-Oxopropyl Group
The alcohol is oxidized using Swern conditions (oxalyl chloride, DMSO, triethylamine) or TEMPO/NaOCl, avoiding over-oxidation:
.
Benzylation of the Carbamate
The methyl carbamate undergoes benzylation via nucleophilic substitution. Benzyl bromide in acetone with K₂CO₃ as base facilitates this transformation:
.
Activated Carbonate-Mediated Carbamate Synthesis
Activated carbonates, such as p-nitrophenyl chloroformate (PNPCOCl), enhance reaction efficiency by providing a more electrophilic carbonyl.
Procedure Using PNPCOCl
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Generate the mixed carbonate by reacting PNPCOCl with benzyl alcohol in THF with DMAP:
. -
React the activated carbonate with methyl(3-oxopropyl)amine:
.
Advantages:
Innovative Methods Utilizing Carbon Dioxide
Recent methodologies employ CO₂ as a carbonyl source, aligning with green chemistry principles.
Three-Component Coupling
A mixture of methylamine, 3-chloropropanol, and CO₂ reacts in the presence of Cs₂CO₃ and tetrabutylammonium iodide (TBAI) in DMF:
-
Carbamate Formation:
. -
Oxidation and Benzylation:
The intermediate undergoes oxidation (to 3-oxopropyl) and benzylation as in Section 2.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Benzyl methyl(3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Primary and secondary amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemical Properties and Structure
Benzyl methyl(3-oxopropyl)carbamate has the following chemical properties:
- Molecular Formula : C11H13NO3
- Molecular Weight : 207.23 g/mol
- IUPAC Name : Benzyl N-(1-oxopropan-2-yl)carbamate
- Canonical SMILES : CC(C=O)NC(=O)OCC1=CC=CC=C1
The compound features a benzyl group attached to a carbamate moiety, which is crucial for its interaction with biological targets.
This compound exhibits several noteworthy biological activities:
Enzyme Inhibition
The compound acts as an enzyme inhibitor, particularly targeting proteases. It has been shown to modulate the activity of serine proteases involved in inflammatory responses. Key findings include:
- Mechanism : Competitive binding at the active site of proteases.
- Impact : Reduced inflammation markers in vitro.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various bacterial strains, including resistant types such as Methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 20 µg/mL |
| Methicillin-resistant Staphylococcus aureus | 15 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Activity
This compound has shown potential in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| A549 (Lung) | 8 |
| HeLa (Cervical) | 10 |
Enzyme Inhibition Study
A study demonstrated that this compound effectively inhibited serine proteases involved in inflammatory responses. The compound was found to bind competitively at the active site, leading to decreased protease activity and reduced inflammation markers in vitro.
Antimicrobial Efficacy
In a comparative study against conventional antibiotics, this compound exhibited comparable or superior efficacy against MRSA, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
Anticancer Mechanism
Research involving human cancer cell lines revealed that this compound induced apoptosis through intrinsic pathways, evidenced by increased caspase activity and altered mitochondrial membrane potential.
Pharmacokinetics
The pharmacokinetic profile suggests good solubility in organic solvents, enhancing bioavailability. Studies indicate that it undergoes metabolic transformations primarily via hydrolysis and oxidation, impacting its therapeutic efficacy and safety profile.
Mechanism of Action
The mechanism of action of benzyl methyl(3-oxopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is crucial in medicinal chemistry, where carbamate-containing drugs are designed to target specific enzymes or receptors .
Comparison with Similar Compounds
Substituent Variations: Hydroxy vs. Oxo Groups
- Benzyl (3-hydroxypropyl)(methyl)carbamate (CAS 887757-51-9, C₁₂H₁₇NO₃): Features a hydroxyl group instead of a ketone at the third carbon. This substitution reduces electrophilicity, making it less reactive in carbonyl-dependent reactions compared to the oxo-containing analog. It is available in 95% purity for synthetic applications .
- Benzyl(3-hydroxypropyl)carbamate (C₁₁H₁₄NO₃): Lacks the methyl group on the carbamate nitrogen, simplifying its structure but reducing steric hindrance. The hydroxyl group enhances solubility in polar solvents .
Halogenated Analogs
- Benzyl (3-bromopropyl)carbamate (CAS 72080-83-2, similarity score 0.89): The bromine atom at the third carbon enables nucleophilic substitution reactions (e.g., Suzuki coupling). Its higher molecular weight (272.15 g/mol) and electronegative Br alter its reactivity profile compared to the oxo variant .
- Benzyl (3-aminopropyl)carbamate (CAS 277328-34-4, similarity score 0.85): The amine group facilitates conjugation with carboxylic acids or participation in urea formation. This compound is pivotal in peptide synthesis .
tert-Butyl Derivatives
- tert-Butyl methyl(3-oxopropyl)carbamate (CAS 273757-11-2, C₉H₁₇NO₃): The tert-butyl group enhances stability under acidic conditions, making it a preferred intermediate in Boc-protection strategies. It is available in 98% purity .
Cyclic and Complex Substituents
- Benzyl (2-oxocyclobutyl)carbamate: Incorporates a cyclic ketone, which imposes conformational constraints and may influence binding affinity in medicinal chemistry contexts.
- (S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)carbamate (CAS 1353953-55-5): Contains a pyrrolidine ring and branched alkyl chain, expanding its utility in asymmetric synthesis and drug discovery for targeting chiral centers .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Benzyl methyl(3-oxopropyl)carbamate is a carbamate derivative that has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : C11H13NO3
- Molecular Weight : 219.23 g/mol
The compound contains a carbamate functional group, which is known for its reactivity and ability to interact with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Effects
Recent studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The compound's interaction with key signaling pathways, such as the PI3K/AKT/mTOR pathway, is under investigation as a potential mechanism for its anticancer effects.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive & Gram-negative bacteria | |
| Anticancer | Induces apoptosis; inhibits cell proliferation |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Notably, it appears to inhibit certain enzymes involved in critical cellular processes:
- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as cholinesterase, which plays a role in neurotransmitter regulation.
- Signal Transduction Pathways : It may interfere with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.
Understanding these mechanisms is essential for elucidating the therapeutic potential of this compound.
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A study assessed the compound's effectiveness against multidrug-resistant bacterial strains, highlighting its potential as a novel antimicrobial agent. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics.
- Cancer Cell Line Evaluation : In vitro experiments on various cancer cell lines revealed that this compound could reduce cell viability by over 50% at specific concentrations after 48 hours of treatment. This suggests significant anticancer potential worth further exploration.
Summary of Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for benzyl methyl(3-oxopropyl)carbamate, and how can purity be optimized?
- Methodological Answer : A common approach involves carbamate formation via reaction of methyl(3-oxopropyl)amine with benzyl chloroformate under alkaline conditions. For purification, column chromatography using ethyl acetate/hexane gradients (60:40 to 80:20) is effective. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (characteristic peaks: δ 7.3–7.4 ppm for benzyl aromatic protons, δ 3.6–3.8 ppm for methyl carbamate) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to moisture or heat (>30°C). Stability studies indicate a shelf life of 12–18 months under these conditions. For lab use, aliquot into small vials to minimize freeze-thaw cycles .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm carbamate linkage (C=O at ~155 ppm in ¹³C NMR) and benzyl group integrity.
- FT-IR : Carbamate C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹.
- HRMS : Exact mass calculation (e.g., [M+H]+ for C₁₂H₁₅NO₃: 222.1125) to validate molecular composition .
Advanced Research Questions
Q. What strategies can resolve contradictions in cholinesterase inhibition data for carbamate derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, substrate concentration). To address this:
- Perform kinetic assays under standardized protocols (e.g., Ellman’s method at pH 8.0).
- Use molecular docking (AutoDock Vina) to compare binding modes of this compound with acetylcholinesterase (AChE) vs. butyrylcholinesterase (BChE).
- Validate selectivity via competitive inhibition studies with galanthamine as a reference .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Methodological Answer :
- Key Modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to enhance lipophilicity.
- 3-Oxopropyl Chain Optimization : Introduce α,β-unsaturated ketones to increase electrophilicity for covalent AChE inhibition.
- Data-Driven SAR : Use QSAR models (e.g., CoMFA/CoMSIA) trained on IC₅₀ data from analogs like benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (IC₅₀ = 0.8 µM for AChE) .
Q. What computational methods predict the hydrolytic stability of benzyl carbamates in physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate hydrolysis in explicit water models (TIP3P) to identify vulnerable bonds.
- pKa Calculations : Use Gaussian09 at the B3LYP/6-31G* level to estimate nucleophilic susceptibility of the carbamate carbonyl.
- In Silico Degradation Pathways : Predict metabolites via Schrödinger’s BioLuminate, comparing with experimental LC-MS/MS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
